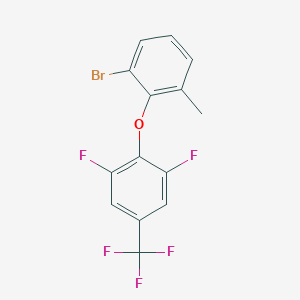
2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound’s unique structure, featuring multiple halogen atoms, makes it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. A common synthetic route might include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring using halogenating agents such as bromine (Br2) and fluorine gas (F2) under controlled conditions.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated aromatic compound in the presence of a base.
Methylation: Introduction of the methyl group using methylating agents such as methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The aromatic ring can be subjected to oxidation or reduction reactions, altering the functional groups attached to it.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield phenol derivatives, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules for pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, halogenated aromatic compounds are often explored for their potential as drug candidates due to their ability to interact with biological targets. The compound might be investigated for its activity against specific enzymes or receptors.
Industry
In the chemical industry, the compound could be used as an intermediate in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s lipophilicity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Chloro-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Fluoro-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
The unique combination of bromine, fluorine, and methyl groups in 2-(2-Bromo-6-methyl-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene distinguishes it from similar compounds. These substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H8BrF5O |
|---|---|
Molecular Weight |
367.11 g/mol |
IUPAC Name |
2-(2-bromo-6-methylphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8BrF5O/c1-7-3-2-4-9(15)12(7)21-13-10(16)5-8(6-11(13)17)14(18,19)20/h2-6H,1H3 |
InChI Key |
OMRBGWTVURLQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















